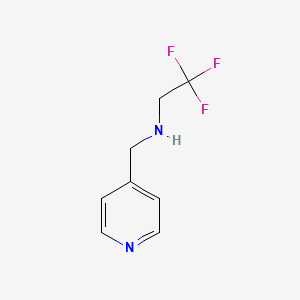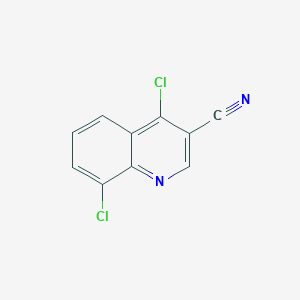
4,8-Dichloroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-Dichloroquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H4Cl2N2 and a molecular weight of 223.06 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and material science. It is primarily used in research settings for the development of new pharmaceuticals and other chemical entities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dichloroquinoline-3-carbonitrile typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 4,8-dichloroquinoline with cyanogen bromide under controlled conditions to introduce the carbonitrile group . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale chlorination and subsequent cyanation reactions. These processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions: 4,8-Dichloroquinoline-3-carbonitrile undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The quinoline ring can be subjected to oxidation or reduction reactions to modify its electronic properties.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
Aminated Derivatives: Formed by the substitution of chlorine atoms with amines.
Hydroxylated Derivatives: Formed by oxidation reactions.
Coupled Products: Formed by coupling reactions with various halides.
科学的研究の応用
4,8-Dichloroquinoline-3-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial and anticancer drugs.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes.
Biological Research: It serves as a probe in the study of enzyme mechanisms and receptor-ligand interactions.
作用機序
The mechanism of action of 4,8-Dichloroquinoline-3-carbonitrile is largely dependent on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. The chlorine atoms and the carbonitrile group play crucial roles in binding to these targets, thereby modulating their activity. The quinoline ring system is known to intercalate with DNA, which can lead to the inhibition of DNA replication and transcription .
類似化合物との比較
4,7-Dichloroquinoline: Similar in structure but with chlorine atoms at different positions, used as an intermediate for chloroquine analogs.
2,6-Dichloroquinoline-3-carbonitrile: Another dichloroquinoline derivative with different substitution patterns, used in various synthetic applications.
Uniqueness: 4,8-Dichloroquinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific biological activities and material properties .
特性
IUPAC Name |
4,8-dichloroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2/c11-8-3-1-2-7-9(12)6(4-13)5-14-10(7)8/h1-3,5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGNHLBOERHWBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Cl)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
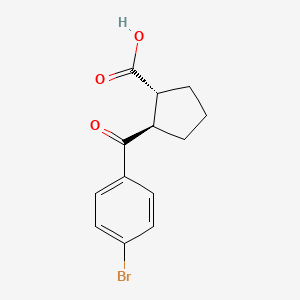
![tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate](/img/structure/B1323233.png)
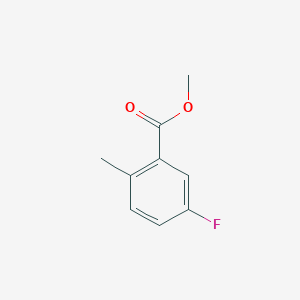
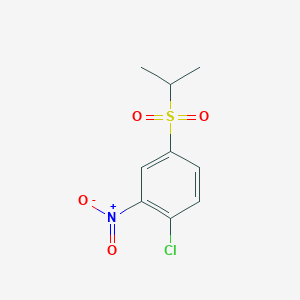

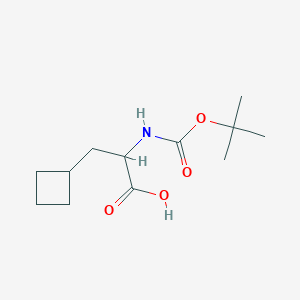
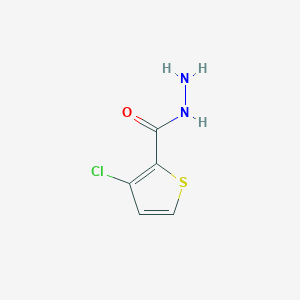
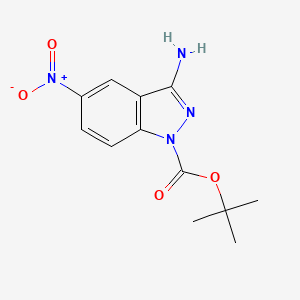
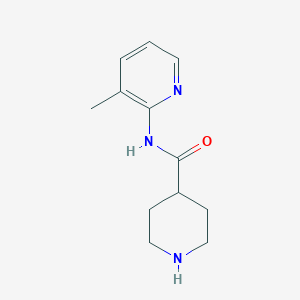
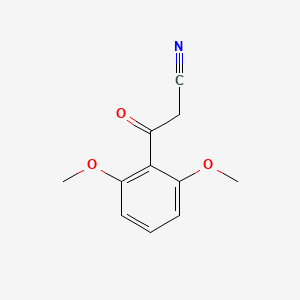
amine](/img/structure/B1323259.png)
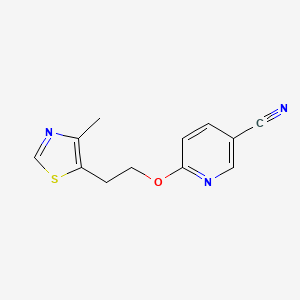
![Benzoic acid, 2-[[(2-bromophenyl)methyl]thio]-](/img/structure/B1323267.png)
